Sigma-1 Receptor Antagonism Potency: Defining Primary Pharmacology and Distinguishing from Haloperidol's D2-Driven Profile
BMY-14802 functions as a sigma-1 receptor antagonist with an IC50 of 112 nM . While haloperidol is also a sigma-1 ligand, its therapeutic action is primarily driven by potent D2 antagonism. In contrast, BMY-14802's antipsychotic-like profile is hypothesized to be mediated by sigma-1 antagonism and 5-HT1A agonism, independent of direct D2 blockade [1]. This distinct mechanism of action is critical for studies aiming to isolate sigma-mediated effects from dopaminergic signaling.
| Evidence Dimension | Sigma Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 112 nM |
| Comparator Or Baseline | Haloperidol (Potent D2 Antagonist); NE-100 (IC50 = 1.5 nM) |
| Quantified Difference | BMY-14802 exhibits moderate sigma-1 affinity, distinguishing it from high-potency selective sigma-1 antagonists (e.g., NE-100) and from D2-driven agents like haloperidol. |
| Conditions | In vitro competitive binding assay using sigma receptor radioligands (e.g., (+)-[³H]-3-PPP). |
Why This Matters
Procurement of BMY-14802 is essential for research programs requiring a tool compound with a specific, moderate-affinity sigma-1 antagonist profile that is not confounded by high-potency D2 receptor blockade.
- [1] Taylor DP, et al. A role for sigma binding in the antipsychotic profile of BMY 14802? NIDA Res Monogr. 1993;133:125-57. View Source
